molecular formula C21H15ClN2O B2359250 2-Benzyl-3-(4-chlorophenoxy)quinoxaline CAS No. 551931-13-6

2-Benzyl-3-(4-chlorophenoxy)quinoxaline

Cat. No. B2359250
CAS RN: 551931-13-6
M. Wt: 346.81
InChI Key: SLFYVLLZQBCCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-3-(4-chlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H15ClN2O . It has an average mass of 346.810 Da and a monoisotopic mass of 346.087280 Da .


Synthesis Analysis

The synthesis of quinoxalines, including 2-Benzyl-3-(4-chlorophenoxy)quinoxaline, has been intensively studied in the past due to their diverse biological activities . The synthesis of 2-benzyl- and 2-phenoxy-3-methylquinoxaline 1,4-di-N-oxide derivatives was based on the classical Beirut reaction . The reaction involves the use of appropriate benzofuroxan and benzylacetone added to methanol .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline consists of a quinoxaline core with a benzyl group at the 2-position and a 4-chlorophenoxy group at the 3-position .


Chemical Reactions Analysis

The synthesis of 2-Benzyl-3-(4-chlorophenoxy)quinoxaline involves unusual extrusion of a phenylacetonitrile molecule . In addition, 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives became 2-aminoquinoxaline 1,4-di-N-oxide derivatives in the presence of gaseous ammonia .


Physical And Chemical Properties Analysis

2-Benzyl-3-(4-chlorophenoxy)quinoxaline has a molecular weight of 346.81 . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

properties

IUPAC Name

2-benzyl-3-(4-chlorophenoxy)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-20(14-15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYVLLZQBCCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-(4-chlorophenoxy)quinoxaline

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